molecular formula C14H10F3NO3S B14031096 Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Cat. No.: B14031096
M. Wt: 329.30 g/mol
InChI Key: LPYFNCOFDGMOEK-UHFFFAOYSA-N
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Description

Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable precursors. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various research and industrial applications .

Properties

Molecular Formula

C14H10F3NO3S

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 8-(trifluoromethyl)-4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C14H10F3NO3S/c1-20-13(19)11-9-4-5-22-10-6-7(14(15,16)17)2-3-8(10)12(9)21-18-11/h2-3,6H,4-5H2,1H3

InChI Key

LPYFNCOFDGMOEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1CCSC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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